molecular formula C6H8N2S B1603279 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine CAS No. 933694-87-2

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine

Cat. No. B1603279
M. Wt: 140.21 g/mol
InChI Key: NDYHLSOVAPQOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine involves various processes. For instance, it has been used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It’s also used in the synthesis of 5- ((aryl/heteroaryl)sulfonyl)-2- (1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolopyridine .


Molecular Structure Analysis

The molecular formula of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is C6H8N2S . It has a molecular weight of 140.21 .


Chemical Reactions Analysis

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is involved in various chemical reactions. For example, it’s used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It’s also used in the synthesis of 5- ((aryl/heteroaryl)sulfonyl)-2- (1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolopyridine .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is a solid substance at 20 degrees Celsius .

Scientific Research Applications

Synthesis and Preclinical Characterization

4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, closely related to 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, have been synthesized and characterized for their potent and selective brain penetration as P2X7 antagonists. This research led to the identification of JNJ-54175446 as a clinical candidate, showcasing the compound's utility in drug discovery and clinical development (Letavic et al., 2017).

Novel Synthesis Strategies

A study on the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates a novel, metal-free strategy for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).

Diverse Functionalization for Medicinal Chemistry

A study presented the preparation of compounds based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine, highlighting their potential as privileged motifs in lead-like compound design for anti-diabetes drug leads (Mishchuk et al., 2016).

Anticonvulsant Activity Analysis

7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives were evaluated for their anticonvulsant activity, showcasing significant interactions with the gamma-aminobutyric acid A (GABAA) receptors, indicating potential applications in epilepsy treatment (Wang et al., 2019).

Reaction Studies with Amidrazones

Research on the reaction of 2-functionalized pyrylium salts with amidrazones led to the creation of derivatives of 1,2,4-triazolo[1,5-a]pyridine, contributing to the development of new compounds in organic synthesis (Molina et al., 1982).

Microwave-Assisted Synthesis

The use of microwave techniques in synthesizing isothiazolopyridines, pyridothiazines, and pyridothiazepines illustrates the application of modern techniques in the efficient production of these biologically active compounds (Youssef et al., 2012).

Safety And Hazards

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine is a hazardous substance. It’s recommended to avoid breathing its mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYHLSOVAPQOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616584
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine

CAS RN

933694-87-2
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
7
Citations
N Haginoya, S Kobayashi, S Komoriya… - Journal of medicinal …, 2004 - ACS Publications
Our exploratory study was based on the concept that a non-amidine factor Xa (fXa) inhibitor is suitable for an orally available anticoagulant. We synthesized and evaluated a series of N-(…
Number of citations: 69 pubs.acs.org
W Zheng, VI Nikulin, AA Konkar… - Journal of medicinal …, 1999 - ACS Publications
Trimetoquinol (TMQ, 7) is a potent nonselective β-adrenoceptor (AR) agonist. Replacement of the catechol moiety of TMQ with a 2-aminothiazole group resulted in novel …
Number of citations: 28 pubs.acs.org
W Zheng - 1999 - search.proquest.com
The first aim of the research described in this dissertation was to develop potent and selective β 3-AR agonists as potential treatments for obesity, type 2 diabetes mellitas, and intestinal …
Number of citations: 0 search.proquest.com
A Furlan, F Colombo, A Kover, N Issaly, C Tintori… - European journal of …, 2012 - Elsevier
The Met receptor tyrosine kinase is a promising target in anticancer therapies for its role during tumor evolution and resistance to treatment. It is characterized by an unusual structural …
Number of citations: 81 www.sciencedirect.com
NA Tamayo, Y Bo, V Gore, V Ma… - Journal of Medicinal …, 2012 - ACS Publications
The transient receptor potential melastatin type 8 (TRPM8) is a nonselective cation channel primarily expressed in a subpopulation of sensory neurons that can be activated by a wide …
Number of citations: 53 pubs.acs.org
J Shao, K Zhu, D Du, Y Zhang, H Tao, Z Chen… - European Journal of …, 2019 - Elsevier
Protein arginine methyltransferases 5 (PRMT5) represents an attractive drug target in epigenetic field for the treatment of leukemia and lymphoma. Here, a series of N-(3-(3,4-…
Number of citations: 18 www.sciencedirect.com
F Colombo - 2010 - air.unimi.it
We have considered the Tyrosine Kinases (TKs) as a specific target for anticancer therapies because they are involved in several cellular functions, such as proliferation, invasive growth…
Number of citations: 4 air.unimi.it

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